molecular formula C18H21N3O3S B2392291 2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide CAS No. 953229-89-5

2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2392291
CAS No.: 953229-89-5
M. Wt: 359.44
InChI Key: QKMRJWIXTZHFGW-UHFFFAOYSA-N
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Description

2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Biological Activity

The compound 2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine structure, characterized by the presence of an ethyl group and an acetamide functional group. Its molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 342.39 g/mol. The structural uniqueness contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Thiazolo[3,2-a]pyrimidines have shown promise as anticancer agents by inhibiting protein kinases involved in tumor growth.
  • Antimicrobial Properties : These compounds have demonstrated activity against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

A study focusing on related thiazolo-pyrimidine derivatives revealed their effectiveness as inhibitors of protein kinase CK2 (PKCK2), which is implicated in cancer cell proliferation. For instance, compound 24 from the study showed a half-maximal inhibitory concentration (IC50) of 0.56μM0.56\mu M against PKCK2, indicating strong inhibitory potential compared to other known inhibitors like TBB (IC50 = 1.24μM1.24\mu M) .

Antimicrobial Activity

In another study evaluating the antimicrobial efficacy of thiazolo-pyrimidine derivatives, several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69μM4.69\mu M to 156.47μM156.47\mu M, demonstrating varying degrees of effectiveness against different strains .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various thiazolo-pyrimidine compounds related to this compound:

Compound NameStructureBiological Activity
7-Methylthiazolo[3,2-a]pyrimidinoneStructureAnticancer
5-Oxo-thiazolo[3,2-a]pyrimidineStructureAntimicrobial
6-Methylthiazolo[3,2-a]pyridineStructureAnti-inflammatory

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, the inhibition of PKCK2 disrupts signaling pathways that promote cancer cell growth . Additionally, the interaction with bacterial cell walls or metabolic pathways contributes to their antimicrobial properties.

Properties

IUPAC Name

2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-3-13-8-17(23)21-14(11-25-18(21)20-13)9-16(22)19-10-12-4-6-15(24-2)7-5-12/h4-8,14H,3,9-11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMRJWIXTZHFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.